Plantagoside

Vue d'ensemble

Description

Applications De Recherche Scientifique

Plantagoside has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

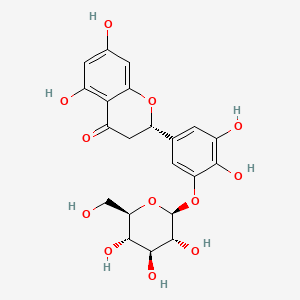

Plantagoside, a flavanone glucoside isolated from the seeds of Plantago asiatica, is a specific and non-competitive inhibitor of alpha-mannosidase . Alpha-mannosidase is an enzyme that plays a crucial role in the degradation of glycoproteins in cells. By inhibiting this enzyme, this compound can affect various biological processes.

Mode of Action

This compound interacts with alpha-mannosidase in a non-competitive manner, meaning it binds to a site other than the active site of the enzyme . This binding changes the shape of the enzyme and prevents it from effectively catalyzing its reaction, thereby inhibiting its function.

Result of Action

This compound’s inhibition of alpha-mannosidase can lead to the accumulation of undegraded glycoproteins within cells. This can have various molecular and cellular effects, depending on the specific proteins affected. For example, it has been suggested that this compound may have immune-modulating effects . Additionally, this compound has been found to inhibit the formation of advanced glycation end products in proteins, which could have implications for the prevention of diabetic complications .

Analyse Biochimique

Biochemical Properties

Plantagoside and its aglycone, a compound derived from the original compound by removing its glycosyl group, have been established as potent inhibitors of the Maillard reaction

Cellular Effects

These products can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its role as an inhibitor of the Maillard reaction suggests that it may exert its effects at the molecular level by binding to biomolecules involved in this reaction, inhibiting enzyme activity, and altering gene expression .

Metabolic Pathways

Its role as an inhibitor of the Maillard reaction suggests that it may interact with enzymes or cofactors involved in this pathway .

Méthodes De Préparation

Le Plantagoside peut être isolé des graines de Plantago asiatica par une série d'étapes d'extraction et de purification. Les graines sont généralement extraites à l'aide d'une solution d'éthanol à 50 %, suivie d'une purification par des techniques telles que la chromatographie sur colonne . Les méthodes de production industrielle peuvent impliquer des processus d'extraction et de purification à grande échelle pour obtenir du this compound en quantités significatives .

Analyse Des Réactions Chimiques

Le Plantagoside subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme inhibiteur non compétitif spécifique de l'alpha-mannosidase de haricot.

Industrie : Le this compound est utilisé dans le développement de compléments alimentaires et de médicaments à base de plantes.

Mécanisme d'action

Le this compound exerce ses effets principalement par l'inhibition de la réaction de Maillard, qui est une réaction chimique entre les acides aminés et les sucres réducteurs qui conduit à la formation de produits finaux de glycation avancée. En inhibant cette réaction, le this compound empêche le réticulation des protéines et la formation de produits de glycation nocifs . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de l'alpha-mannosidase et la prévention de la glycation des protéines .

Comparaison Avec Des Composés Similaires

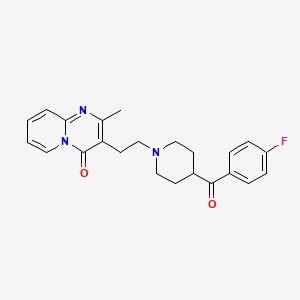

Le Plantagoside est unique parmi les glycosides de flavonoïdes en raison de ses effets inhibiteurs spécifiques sur la réaction de Maillard et l'alpha-mannosidase. Des composés similaires comprennent :

Acteoside (verbascoside) : Un autre glycoside de phényléthanoïde aux effets biologiques larges.

Plantamajoside : Un composé ayant des effets inhibiteurs similaires sur la glycation des protéines.

Acide geniposidique : Un glycoside d'iridoïde doté de diverses activités biologiques.

Le this compound se distingue par ses effets inhibiteurs spécifiques et puissants, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques.

Propriétés

IUPAC Name |

(2S)-2-[3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O12/c22-6-15-18(28)19(29)20(30)21(33-15)32-14-2-7(1-11(26)17(14)27)12-5-10(25)16-9(24)3-8(23)4-13(16)31-12/h1-4,12,15,18-24,26-30H,5-6H2/t12-,15+,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFFBROYEDWRGB-NHXQFOETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229256 | |

| Record name | Plantagoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78708-33-5 | |

| Record name | (2S)-2-[3-(β-D-Glucopyranosyloxy)-4,5-dihydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78708-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plantagoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078708335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plantagoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLANTAGOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR4TR9587N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

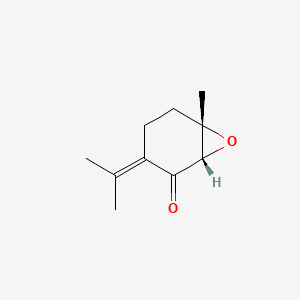

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(HYDROXYMETHYL)-2-PYRIDYL]METHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPIONATE HYDROCHLORIDE](/img/structure/B1678449.png)